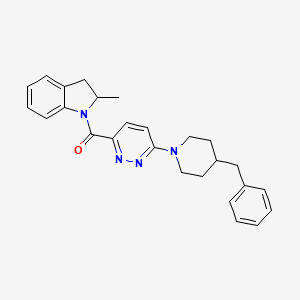![molecular formula C11H14ClFN2O2 B2379748 5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide CAS No. 2223087-48-5](/img/structure/B2379748.png)
5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with chloro and fluoro groups, and it also has a carboxamide group attached to it. The molecule also contains a hydroxy group and a methyl group on a butan-2-yl chain .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by various substitution reactions to introduce the chloro, fluoro, carboxamide, hydroxy, and methyl groups . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The chloro, fluoro, and carboxamide groups could also potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational chemistry methods .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would involve interacting with biological targets in the body. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would involve participating in the reaction to convert reactants into products .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could involve further studies to better understand its properties and potential uses. This could include more detailed studies of its synthesis, structure, reactivity, and mechanism of action, as well as studies to explore potential applications in areas such as medicine or materials science .
Propiedades
IUPAC Name |
5-chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O2/c1-6(2)9(5-16)15-11(17)7-3-8(12)10(13)14-4-7/h3-4,6,9,16H,5H2,1-2H3,(H,15,17)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJKRZAXEUQCPA-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)C1=CC(=C(N=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)C1=CC(=C(N=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2379665.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2379668.png)
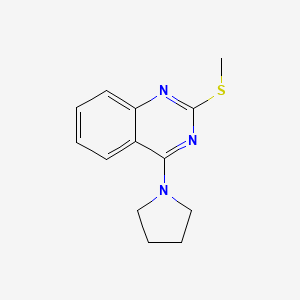
![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)
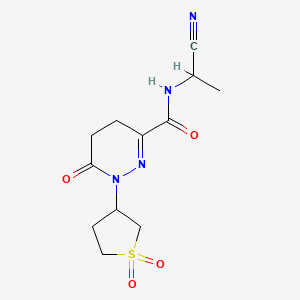
![ethyl 2-[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2379676.png)

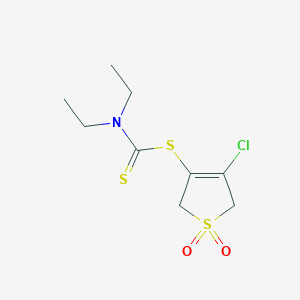
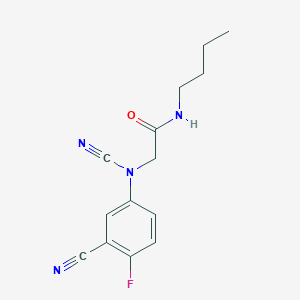
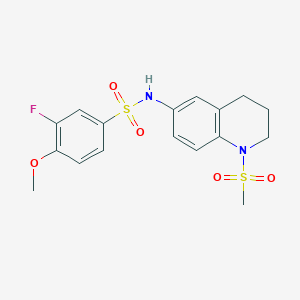
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2379682.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2379684.png)
